molecular formula C15H14O4 B13810448 (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one

Cat. No.: B13810448
M. Wt: 258.27 g/mol
InChI Key: DCUUYLNMLNFTDN-JTQLQIEISA-N
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Description

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methyl group attached to an anthracene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as anthracene derivatives, which undergo hydroxylation and methylation reactions under controlled conditions. Specific catalysts and reagents, such as Lewis acids or bases, may be employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.

Scientific Research Applications

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target specific enzymes or receptors, modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Anthracene: A parent compound with a similar backbone but lacking hydroxyl and methyl groups.

    1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but differs in the position and number of functional groups.

    6-Methyl-1,4-dihydroxyanthraquinone: Similar in structure but with different functional group positions.

Uniqueness

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one

InChI

InChI=1S/C15H14O4/c1-7-4-8-6-9-10(16)2-3-11(17)14(9)15(19)13(8)12(18)5-7/h4-6,10,16,18-19H,2-3H2,1H3/t10-/m0/s1

InChI Key

DCUUYLNMLNFTDN-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=CC3=C(C(=O)CC[C@@H]3O)C(=C2C(=C1)O)O

Canonical SMILES

CC1=CC2=CC3=C(C(=O)CCC3O)C(=C2C(=C1)O)O

Origin of Product

United States

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